PM-81I

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

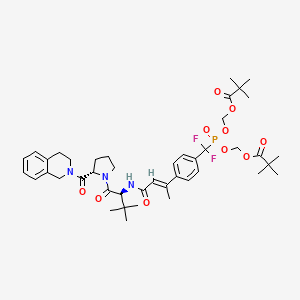

C43H58F2N3O10P |

|---|---|

Peso molecular |

845.9 g/mol |

Nombre IUPAC |

[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C43H58F2N3O10P/c1-28(29-17-19-32(20-18-29)43(44,45)59(54,57-26-55-38(52)41(5,6)7)58-27-56-39(53)42(8,9)10)24-34(49)46-35(40(2,3)4)37(51)48-22-13-16-33(48)36(50)47-23-21-30-14-11-12-15-31(30)25-47/h11-12,14-15,17-20,24,33,35H,13,16,21-23,25-27H2,1-10H3,(H,46,49)/b28-24+/t33-,35+/m0/s1 |

Clave InChI |

RWUNEWNLTKQICG-KDRQYZKKSA-N |

SMILES isomérico |

C/C(=C\C(=O)N[C@H](C(=O)N1CCC[C@H]1C(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C)/C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |

SMILES canónico |

CC(=CC(=O)NC(C(=O)N1CCCC1C(=O)N2CCC3=CC=CC=C3C2)C(C)(C)C)C4=CC=C(C=C4)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |

Origen del producto |

United States |

Foundational & Exploratory

PM-81I: A Technical Guide to its Mechanism of Action as a STAT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PM-81I is a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By targeting the SH2 domain of STAT6, this compound effectively blocks the interleukin-4 (IL-4) signaling pathway, a critical mediator of allergic inflammation and certain cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its in vitro efficacy, selectivity, and the experimental methodologies used for its characterization. While in vivo data for this compound is not currently available in the public domain, this document serves as a detailed resource on its preclinical profile.

Introduction to STAT6 and the IL-4 Signaling Pathway

The Signal Transducer and Activator of Transcription (STAT) family of proteins are latent cytoplasmic transcription factors that play a pivotal role in relaying signals from cell surface receptors to the nucleus, thereby regulating gene expression involved in cell growth, differentiation, and immunity. STAT6 is a key component of the IL-4 and IL-13 signaling pathways, which are central to the development of Th2-mediated immune responses, characteristic of allergic diseases such as asthma and allergic rhinitis. Upon binding of IL-4 to its receptor, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for the SH2 domain of STAT6. STAT6 is then phosphorylated, dimerizes, and translocates to the nucleus to initiate the transcription of target genes.

This compound: Mechanism of Action

This compound is a phosphopeptidomimetic prodrug designed to be cell-permeable. Inside the cell, it is converted to its active form, which competitively binds to the SH2 domain of STAT6. This binding prevents the recruitment of STAT6 to the phosphorylated IL-4 receptor, thereby inhibiting its subsequent phosphorylation and activation. This targeted inhibition of the IL-4/STAT6 signaling cascade is the core mechanism of action of this compound.

Signaling Pathway

The following diagram illustrates the IL-4/STAT6 signaling pathway and the point of intervention by this compound.

Quantitative Data

The following tables summarize the in vitro efficacy and selectivity of this compound.

In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (STAT6 Phosphorylation Inhibition) | Beas-2B | 100–500 nM | [1] |

Cytotoxicity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (MTT Assay, 72h exposure) | Beas-2B | 8–10 µM | [1] |

| IC50 (MTT Assay, 72h exposure) | MDA-MB-486 | 8–10 µM | [1] |

Selectivity Profile of this compound

| Target | Activity | Reference |

| STAT6 | Potent Inhibitor | [1] |

| STAT5 | No cross-reactivity | [1] |

| FAK | Moderate inhibition | [1] |

| STAT1 | Moderate inhibition | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are generalized protocols based on the available literature and may require optimization for specific experimental conditions.

In Vitro STAT6 Phosphorylation Inhibition Assay

This protocol describes the assessment of this compound's ability to inhibit IL-4-stimulated STAT6 phosphorylation in human bronchial epithelial cells.

Materials:

-

Beas-2B human bronchial epithelial cells

-

Cell culture medium (e.g., LHC-9)

-

This compound

-

Recombinant human IL-4

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture: Seed Beas-2B cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.

-

Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 2 hours.

-

Stimulation: Stimulate the cells with recombinant human IL-4 (e.g., 2 ng/mL) for 1 hour.

-

Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT6 and total STAT6 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Quantify the band intensities and normalize the phospho-STAT6 signal to the total STAT6 signal. Calculate the EC50 value for this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to assess the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Beas-2B or MDA-MB-486 cells

-

96-well cell culture plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vivo Studies

As of the date of this document, no in vivo efficacy, pharmacokinetic, or toxicology data for this compound has been identified in the public domain. However, related compounds have been evaluated in preclinical models of allergic airway disease, suggesting a potential therapeutic application for STAT6 inhibitors in this indication.[1]

Conclusion

This compound is a potent and selective inhibitor of STAT6 that effectively targets the IL-4 signaling pathway. Its mechanism of action, centered on the inhibition of the STAT6 SH2 domain, has been well-characterized in vitro. The data presented in this guide demonstrate its potential as a pharmacological tool for studying STAT6-mediated processes and as a lead compound for the development of therapeutics for allergic diseases and potentially other STAT6-driven pathologies. Further in vivo studies are necessary to fully elucidate its therapeutic potential.

References

PM-81I: A Novel STAT6 Inhibitor for Targeted Therapy in Inflammatory Diseases and Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling, playing a pivotal role in the pathogenesis of a range of immunological and inflammatory diseases, as well as certain cancers. The development of potent and selective small molecule inhibitors of STAT6 has been a significant challenge. This whitepaper provides a comprehensive technical overview of PM-81I, a novel and potent small molecule inhibitor of STAT6. This compound targets the Src homology 2 (SH2) domain of STAT6, thereby inhibiting its phosphorylation and downstream signaling. This document details the quantitative data on this compound's efficacy and selectivity, provides in-depth experimental protocols for its characterization, and visualizes the key pathways and experimental workflows.

Introduction to STAT6 Signaling

The STAT family of proteins are latent cytoplasmic transcription factors that are essential for cytokine signaling.[1] Upon binding of cytokines such as IL-4 and IL-13 to their receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor's cytoplasmic tail. This creates a docking site for the SH2 domain of STAT6.[2] Once recruited, STAT6 is itself phosphorylated by JAKs, leading to its homodimerization, nuclear translocation, and subsequent regulation of target gene expression.[2] Dysregulation of the STAT6 pathway is implicated in various diseases, including allergic asthma, atopic dermatitis, and certain types of lymphomas.[3][4]

This compound: A Potent and Selective STAT6 Inhibitor

This compound is a novel, cell-permeable phosphopeptidomimetic prodrug designed to selectively inhibit the function of STAT6.[2][5] It acts by targeting the SH2 domain of STAT6, preventing its recruitment to the phosphorylated IL-4 receptor α-chain and subsequent activation.[2][5]

Mechanism of Action

This compound is a competitive inhibitor that binds to the SH2 domain of STAT6, a structurally conserved region responsible for recognizing and binding to phosphotyrosine residues on activated cytokine receptors.[2][5] By occupying this binding pocket, this compound effectively blocks the initial step in STAT6 activation – its recruitment to the receptor complex. This, in turn, prevents the phosphorylation of STAT6 at Tyr641, a critical step for its dimerization and nuclear translocation.[2]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cytotoxic profile.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| EC50 (STAT6 Phosphorylation Inhibition) | Beas-2B | 100–500 nM | [2] |

Table 2: Selectivity Profile of this compound

| Target | Activity | Concentration | Reference |

| STAT5 | No cross-reactivity | Not specified | [2][5] |

| FAK | Moderate inhibition | Not specified | [2][5] |

| STAT1 | Moderate inhibition | Not specified | [2][5] |

Table 3: Cytotoxicity of this compound

| Cell Line | IC50 | Reference |

| Beas-2B | 8–10 µM | [2] |

| MDA-MB-486 | 8–10 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Inhibition of STAT6 Phosphorylation (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit IL-4-stimulated STAT6 phosphorylation in the human bronchial epithelial cell line, Beas-2B.

Materials:

-

Beas-2B cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IL-4

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total-STAT6, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Culture Beas-2B cells in complete medium until they reach 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours prior to treatment.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound or DMSO for 2 hours.

-

Cytokine Stimulation: Stimulate the cells with IL-4 (e.g., 20 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT6, total STAT6, and β-actin overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the phospho-STAT6 signal to total STAT6 and β-actin.

SH2 Domain Binding Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) assay to determine the binding affinity of this compound for the STAT6 SH2 domain.

Materials:

-

Recombinant human STAT6 SH2 domain protein

-

Fluorescently labeled phosphopeptide probe derived from the IL-4Rα chain (e.g., FITC-pYLPQTV)

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)

-

384-well black plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Assay Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture: In a 384-well plate, add the fluorescently labeled phosphopeptide probe at a fixed concentration (e.g., 10 nM).

-

Inhibitor Addition: Add the serially diluted this compound or vehicle control to the wells.

-

Protein Addition: Add the recombinant STAT6 SH2 domain protein to initiate the binding reaction. The final protein concentration should be chosen to be close to the Kd of the probe.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Inhibition Assays (FAK and STAT1)

This protocol provides a general framework for assessing the inhibitory activity of this compound against FAK and STAT1 kinases using a luminescence-based assay.

Materials:

-

Recombinant active FAK or STAT1 kinase

-

Substrate peptide for each kinase

-

ATP

-

This compound

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White opaque 384-well plates

-

Luminometer

Procedure:

-

Assay Setup: Prepare serial dilutions of this compound in the kinase assay buffer.

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, substrate peptide, and this compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the ADP to ATP, which is then measured via a luciferase-based reaction.

-

Luminescence Measurement: Read the luminescence signal using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the STAT6 signaling pathway, the experimental workflow for screening STAT6 inhibitors, and the selectivity profile of this compound.

Caption: The IL-4/IL-13/STAT6 signaling pathway.

Caption: Experimental workflow for STAT6 inhibitor screening.

References

- 1. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in Vitro Evaluation of a Peptidomimetic Inhibitor Targeting the Src Homology 2 (SH2) Domain of STAT6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 6 (STAT6) with Cell-Permeable, Phosphatase-Stable Phosphopeptide Mimics Potently Inhibits Tyr641 Phosphorylation and Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide to the Downstream Signaling Targets of PM-81I

For Researchers, Scientists, and Drug Development Professionals

Abstract

PM-81I is a potent and cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). By targeting the SH2 domain of STAT6, this compound effectively blocks its phosphorylation and subsequent activation, primarily in the context of the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways. This targeted inhibition makes this compound a valuable tool for investigating the multifaceted roles of STAT6 in various physiological and pathological processes, including allergic airway diseases and cancer. This technical guide provides a comprehensive overview of the downstream signaling targets of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated molecular pathways.

Introduction to this compound

This compound is a novel phosphopeptidomimetic prodrug designed to specifically inhibit the function of STAT6, a key transcription factor in the JAK/STAT signaling cascade.[1] The activation of STAT6 is pivotal in mediating cellular responses to IL-4 and IL-13, cytokines that are central to the development of Th2-mediated immune responses.[2] Dysregulation of the IL-4/IL-13/STAT6 axis is implicated in the pathogenesis of allergic diseases such as asthma, as well as in the progression of certain cancers.[2][3] this compound's ability to penetrate cells and inhibit STAT6 phosphorylation offers a powerful approach to dissecting these signaling pathways and exploring their therapeutic potential.

Mechanism of Action of this compound

This compound functions by targeting the Src Homology 2 (SH2) domain of STAT6.[1] The SH2 domain is crucial for the recruitment of STAT6 to the activated IL-4 receptor complex and its subsequent phosphorylation by Janus kinases (JAKs). By binding to the SH2 domain, this compound competitively inhibits the interaction of STAT6 with the receptor, thereby preventing its phosphorylation and activation. This blockade of STAT6 activation is the primary mechanism through which this compound exerts its biological effects.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound against its primary target, STAT6, and its cross-reactivity with other kinases have been characterized in cellular assays. The following tables summarize the available quantitative data.

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| Phospho-STAT6 | Cellular Inhibition | Beas-2B | EC50 | 100–500 nM | |

| Phospho-STAT6 | Cellular Inhibition | Beas-2B | % Inhibition at 5 µM | >90% |

| Off-Target | Assay Type | Cell Line | Observation | Reference |

| FAK | Cellular Inhibition | MDA-MB-468 | Moderate Inhibition | [1] |

| STAT1 | Cellular Inhibition | MDA-MB-468 | Moderate Inhibition | [1] |

| STAT5 | Cellular Inhibition | MDA-MB-468 | No Cross-reactivity | [1] |

Note: Specific IC50 values for the inhibition of FAK and STAT1 by this compound are not currently available in the reviewed literature.

Downstream Signaling Pathways and Targets

The inhibition of STAT6 phosphorylation by this compound leads to the modulation of a wide array of downstream genes and cellular processes. These effects are context-dependent, varying between cell types and the pathological state being studied.

Allergic Airway Disease

In the context of allergic airway disease, the IL-4/IL-13/STAT6 axis is a central driver of inflammation. Inhibition of STAT6 by this compound is expected to attenuate this response through the downregulation of key inflammatory mediators.

Key Downstream Effects in Allergic Inflammation:

-

Inhibition of Th2 Cell Differentiation: STAT6 is a master regulator of Th2 cell differentiation. Its inhibition can reduce the population of these key immune cells.[2]

-

Reduced Eosinophil Recruitment: STAT6 activation leads to the production of chemokines that attract eosinophils to the site of inflammation. Blocking this pathway can decrease eosinophilia.[4]

-

Decreased Mucus Production: STAT6 is implicated in goblet cell hyperplasia and mucus hypersecretion in the airways.[4]

-

Modulation of IgE Production: STAT6 plays a role in immunoglobulin class switching to IgE, a key mediator of allergic responses.[2]

STAT6 Target Genes in Airway Epithelial Cells:

-

CCL11 (Eotaxin-1): A potent eosinophil chemoattractant.[5]

-

CCL26 (Eotaxin-3): Another important chemokine for eosinophil recruitment.[6]

-

MUC5AC: A major mucin gene involved in mucus production.[4]

-

SOCS1 (Suppressor of cytokine signaling 1): A negative feedback regulator of cytokine signaling.[7][8]

References

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. Signal transducer and activator of transcription 6 as a target in colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. STAT6 and lung inflammation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]

The Role of PM-81I in Inflammation Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response, but its dysregulation underlies a multitude of chronic diseases, including allergic asthma. The IL-4/IL-13 signaling pathway, which activates the transcription factor STAT6, is a key driver of the inflammatory cascade in these conditions. This has made the STAT6 pathway a prime target for therapeutic intervention. This technical guide focuses on PM-81I, a small-molecule prodrug developed as a peptidomimetic inhibitor of the STAT6 Src homology 2 (SH2) domain. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the pertinent signaling pathways to provide a comprehensive resource for researchers in inflammation and drug development.

Introduction to this compound and its Target: The STAT6 Pathway

Asthma and other allergic diseases are characterized by a chronic inflammatory state mediated by T helper type 2 (TH2) cells.[1] A central signaling cascade in the pathology of these conditions is initiated by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] These cytokines bind to their receptors, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[1][3] Phosphorylated STAT6 (pSTAT6) then dimerizes, translocates to the nucleus, and drives the expression of genes responsible for key features of allergic inflammation, such as airway hyperresponsiveness, mucus production, and eosinophilia.[1][2]

This compound is a cell-permeable prodrug designed to block this critical step in the inflammatory cascade. It is one of a series of peptidomimetic compounds engineered to inhibit the docking of STAT6 to its receptor and subsequent phosphorylation.[1] By preventing the activation of STAT6, this compound aims to quell the downstream inflammatory response.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the STAT6 SH2 domain. The SH2 domain is essential for the recruitment of STAT6 to the phosphorylated IL-4 receptor α subunit, a prerequisite for its own phosphorylation by JAKs.[1] By binding to the SH2 domain, this compound prevents this interaction, thereby inhibiting the activation of STAT6 and the subsequent transcription of pro-inflammatory genes.

The prodrug form of this compound contains phosphate-blocking groups (POM groups) that enhance its cell permeability and stability against phosphatases.[1] Once inside the cell, these groups are cleaved, releasing the active inhibitor.

Quantitative Data for this compound

The following table summarizes the key quantitative data available for this compound from in vitro studies.[1]

| Parameter | Cell Line | Value | Description |

| STAT6 Inhibition | Beas-2B | >90% at 5 µM | Percentage of inhibition of IL-4-stimulated STAT6 phosphorylation. |

| EC50 | Beas-2B | 100–500 nM | The half maximal effective concentration for the inhibition of pSTAT6. |

| IC50 (Cytotoxicity) | Beas-2B & MDA-MB-486 | 8–10 µM | The half maximal inhibitory concentration for cytotoxicity, indicating low toxicity at effective doses. |

Cross-Reactivity Profile

Selectivity is a crucial aspect of drug development. The cross-reactivity of this compound was assessed against other SH2 domain-containing proteins.

| Target | Cross-reactivity |

| STAT5 | No cross-reactivity observed. |

| FAK (Focal Adhesion Kinase) | Moderately inhibited. |

| STAT1 | Moderately inhibited. |

Data from MDA-488-MB cells pretreated with the inhibitor.[1]

Experimental Protocols

This section details the methodologies used to characterize this compound and related compounds.[1]

In Vitro STAT6 Inhibition Assay

-

Cell Line: Human bronchial epithelial cells (Beas-2B).

-

Protocol:

-

Beas-2B cells were pretreated for 2 hours with this compound or a vehicle control (DMSO).

-

Cells were then stimulated with IL-4 (2 ng/ml) for 1 hour to induce STAT6 phosphorylation.

-

Cell lysates were collected and subjected to Western blotting to assess the levels of phosphorylated STAT6 (pSTAT6) and total STAT6.

-

-

Purpose: To determine the efficacy of this compound in inhibiting IL-4-induced STAT6 phosphorylation in a relevant cell line.

Cytotoxicity Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) oxidation assay.

-

Cell Lines: Beas-2B and MDA-MB-486 cells.

-

Protocol:

-

Cells were exposed to varying concentrations of the this compound prodrug for 72 hours.

-

The MTT reagent was added, which is converted to a colored formazan product by metabolically active cells.

-

The absorbance of the formazan was measured to determine cell viability.

-

-

Purpose: To assess the potential toxic effects of this compound on cells and determine a therapeutic window.

Cross-Reactivity Screening

-

Cell Line: MDA-488-MB cells.

-

Protocol:

-

Cells were pretreated with this compound.

-

Cells were then stimulated with either EGF (100 ng/ml) or IFN-γ (25 ng/ml) for 30 minutes.

-

Western blotting was used to assess the activation of other SH2-domain containing proteins, including STAT1, STAT3, STAT5, and AKT.

-

-

Purpose: To evaluate the selectivity of this compound for STAT6 over other related signaling proteins.

Signaling Pathway and Experimental Workflow Visualizations

IL-4/IL-13 Signaling Pathway and Point of this compound Intervention

Caption: IL-4/IL-13 signaling cascade leading to STAT6 activation and the inhibitory action of this compound.

Experimental Workflow for In Vitro STAT6 Inhibition

Caption: Workflow for assessing this compound's ability to inhibit STAT6 phosphorylation in vitro.

Discussion and Future Directions

The initial screening data for this compound are promising, demonstrating potent and selective inhibition of STAT6 phosphorylation at nanomolar concentrations with low cytotoxicity.[1] Its mechanism of action, targeting a key node in the TH2 inflammatory response, makes it a molecule of significant interest for the treatment of allergic diseases like asthma.

It is important to note that while this compound was among the most potent compounds in the initial screen, a related compound, PM-43I, was selected for further in-depth in vivo studies and demonstrated greater efficacy in a murine model of allergic airway disease.[1] The superior in vivo performance of PM-43I was potentially attributed to its dual inhibition of STAT5 and STAT6.[1]

Future research on this compound could involve:

-

In vivo efficacy studies: To determine if the potent in vitro activity of this compound translates to an animal model of inflammation.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of this compound and its active metabolite.

-

Structure-activity relationship (SAR) studies: To optimize the structure of this compound for improved potency, selectivity, and drug-like properties.

Conclusion

This compound is a valuable research tool and a promising starting point for the development of novel anti-inflammatory therapeutics. As a potent inhibitor of the IL-4/IL-13/STAT6 signaling pathway, it holds the potential to address the underlying mechanisms of allergic inflammation. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound and related molecules in the field of inflammation research and drug discovery.

References

PM-81I in Cancer Cell Line Studies: A Technical Guide

A potent inhibitor of STAT6 signaling, PM-81I, demonstrates selective activity in cancer cell lines, offering a promising avenue for targeted therapy. This document provides an in-depth overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its study in cancer research.

Introduction

This compound is a novel and potent small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 6 (STAT6). Specifically, it acts on the SH2 structural domain of STAT6, a critical component in the signaling cascade initiated by cytokines such as Interleukin-4 (IL-4). The STAT family of transcription factors plays a crucial role in regulating cell growth, survival, and differentiation. Dysregulation of STAT6 signaling has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This guide summarizes the current understanding of this compound's effects on cancer cell lines, providing researchers with the necessary information to explore its potential further.

Quantitative Data Summary

The efficacy of this compound has been quantified in terms of its ability to inhibit STAT6 phosphorylation and its cytotoxic effects on various cell lines. The following tables summarize the key quantitative data available.

Table 1: Potency of this compound in STAT6 Phosphorylation Inhibition

| Cell Line | Assay | EC50 (nM) | Notes |

| Beas-2B | Inhibition of IL-4 stimulated STAT6 phosphorylation | 100-500 | Assessed by Western blotting for phospho-STAT6. |

Table 2: Cytotoxicity of this compound in Cancer and Immortalized Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time |

| Beas-2B | Immortalized Human Epithelial Airway | MTT Assay | 8-10 | 72 hours |

| MDA-MB-486 | Breast Cancer | MTT Assay | 8-10 | 72 hours |

Table 3: Cross-reactivity Profile of this compound

| Target | Effect | Notes |

| STAT1 | Moderate Inhibition | --- |

| FAK | Moderate Inhibition | --- |

| STAT5 | No Cross-reactivity | --- |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by disrupting the IL-4/STAT6 signaling pathway. Upon binding of IL-4 to its receptor, a cascade of phosphorylation events is initiated, leading to the activation of STAT6. Activated STAT6 then dimerizes and translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. This compound, by targeting the SH2 domain of STAT6, prevents its phosphorylation and subsequent activation, thereby inhibiting the downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on cancer cell lines.

Cell Culture

-

Cell Lines: Beas-2B (immortalized human epithelial airway cells) and MDA-MB-486 (human breast cancer cells) can be obtained from ATCC.

-

Culture Medium: For Beas-2B, use DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For MDA-MB-486, use RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot for STAT6 Phosphorylation

This protocol is based on the methodology described for assessing STAT6 inhibition.

-

Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulation: Stimulate the cells with IL-4 (e.g., 10 ng/mL) for 30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-STAT6 signal to the total STAT6 signal.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a general protocol for assessing apoptosis by flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial investigation of this compound in a new cancer cell line.

Conclusion

This compound is a specific and potent inhibitor of STAT6 with demonstrated activity in cancer cell lines. The provided data and protocols offer a solid foundation for researchers to investigate its therapeutic potential further. Future studies should focus on expanding the evaluation of this compound across a broader range of cancer cell lines, elucidating the downstream effects of STAT6 inhibition in detail, and exploring its efficacy in in vivo models. The methodologies outlined in this guide will be instrumental in advancing our understanding of this compound as a potential anti-cancer agent.

An In-depth Technical Guide to the Preclinical Exploratory Studies of PM-81I, a Novel STAT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical exploratory studies conducted on PM-81I, a potent and novel inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6). This compound has been identified as a promising therapeutic candidate for a range of inflammatory diseases and cancers due to its targeted inhibition of the IL-4/STAT6 signaling pathway. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Core Concepts of this compound

This compound is a small molecule inhibitor that specifically targets the Src homology 2 (SH2) domain of STAT6.[1] The STAT family of transcription factors are crucial mediators of cytokine signaling, playing a pivotal role in cell growth, differentiation, and immune responses.[1] Specifically, STAT6 is a key component of the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), which are central to the pathophysiology of type 2 inflammatory diseases such as asthma and atopic dermatitis.[2] Upon cytokine stimulation, STAT6 is activated through phosphorylation, leading to its dimerization, nuclear translocation, and subsequent regulation of gene expression.[1] this compound is designed to block the phosphorylation of STAT6, thereby inhibiting its function as a transcription factor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound and related compounds.

Table 1: In Vitro Efficacy of STAT6 Inhibitors

| Compound | STAT6 Inhibition at 5 µM | EC50 (pSTAT6 Inhibition) in Beas-2B Cells |

| This compound | >90% | 100–500 nM |

| PM-43I | >90% | 1–2 µM |

| PM-63I | >90% | 100–500 nM |

| PM-74I | >90% | 100–500 nM |

| PM-80I | >90% | 100–500 nM |

| PM-86I | >90% | 100–500 nM |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay | IC50 | Exposure Time |

| Beas-2B | MTT Oxidation Assay | 8–10 µM | 72 hours |

| MDA-MB-486 | MTT Oxidation Assay | 8–10 µM | 72 hours |

Table 3: Selectivity Profile of this compound and Related Compounds

| Compound | Cross-reactivity with STAT5 | Other Notable Cross-reactivities |

| This compound | No | Moderately inhibits FAK and STAT1 |

| PM-43I | Yes | Slight inhibition of STAT3 |

| PM-63I | Yes | - |

| PM-74I | Yes | STAT1, STAT3, AKT (p85/PI3K) |

| PM-80I | Yes | - |

Key Experimental Protocols

This section details the methodologies employed in the key in vitro experiments for the characterization of this compound.

Cellular Activity Screen for STAT6 Inhibition

Objective: To assess the ability of this compound and other compounds to inhibit IL-4-stimulated phosphorylation of STAT6 in a cellular context.

Materials:

-

Cell Line: Beas-2B (immortalized human bronchial epithelial cells).

-

Stimulus: Recombinant human Interleukin-4 (IL-4).

-

Inhibitors: this compound and other test compounds dissolved in DMSO.

-

Reagents: Cell culture medium, lysis buffer, primary antibodies (phospho-STAT6, total STAT6), secondary antibodies, and reagents for Western blotting.

Protocol:

-

Cell Culture: Beas-2B cells are cultured in appropriate medium until they reach the desired confluency.

-

Pre-treatment with Inhibitors: Cells are pre-treated with varying concentrations of this compound or vehicle control (DMSO) for 2 hours.

-

IL-4 Stimulation: Following pre-treatment, cells are stimulated with IL-4 (2 ng/mL) for 1 hour to induce STAT6 phosphorylation.

-

Cell Lysis: After stimulation, the cells are washed and lysed to extract total cellular proteins.

-

Western Blotting:

-

Protein concentrations are determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT6 (pSTAT6) and total STAT6.

-

After washing, the membrane is incubated with appropriate HRP-conjugated secondary antibodies.

-

The protein bands are visualized using a chemiluminescence detection system.

-

-

Data Analysis: The intensity of the pSTAT6 band is normalized to the total STAT6 band to determine the extent of inhibition. EC50 values are calculated from the dose-response curves.

Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of this compound on mammalian cells.

Materials:

-

Cell Lines: Beas-2B and MDA-MB-486 cells.

-

Inhibitor: this compound.

-

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Protocol:

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.

-

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined from the dose-response curves.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key biological pathways and experimental procedures related to the exploratory studies of this compound.

Caption: IL-4/STAT6 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing STAT6 inhibition by this compound.

Caption: Logical relationship of this compound's properties and its therapeutic potential.

References

The Molecular Target of PM-81I: A Technical Guide to a Potent STAT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular target and mechanism of action of PM-81I, a novel and potent small molecule inhibitor. This compound has emerged as a significant tool for investigating cellular signaling pathways and holds potential for therapeutic development in diseases driven by aberrant STAT6 activity, such as allergic inflammation and certain cancers.

Core Tenets of this compound Action

This compound is a potent and selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] Its primary mechanism of action involves the direct targeting of the Src Homology 2 (SH2) domain of the STAT6 protein.[1] This interaction is critical as the SH2 domain is responsible for the recruitment of STAT6 to activated cytokine receptors, a pivotal step in the canonical signaling cascade.

The signal transduction pathway initiated by interleukins IL-4 and IL-13 is a key biological process mediated by STAT6.[2][3] Upon cytokine binding, the IL-4 receptor α (IL-4Rα) subunit becomes phosphorylated, creating a docking site for the STAT6 SH2 domain.[2] By binding to this domain, this compound allosterically hinders the association of STAT6 with the receptor, thereby preventing its subsequent phosphorylation by Janus kinases (JAKs).[2] This blockade effectively abrogates the downstream events of STAT6 dimerization, nuclear translocation, and gene transcription.[2]

The inhibitory effects of this compound on IL-4-stimulated STAT6 phosphorylation have been validated in Beas-2B immortalized human bronchial epithelial cells.[1][2]

Quantitative Profile of this compound

The following tables summarize the key quantitative data for this compound and related compounds from published studies.

| Compound | EC50 (pSTAT6 Inhibition in Beas-2B cells) | Reference |

| This compound | 100 - 500 nM | [2] |

| PM-43I | 100 - 500 nM | [2] |

| PM-63I | 100 - 500 nM | [2] |

| PM-74I | 100 - 500 nM | [2] |

| PM-80I | 100 - 500 nM | [2] |

| PM-86I | 100 - 500 nM | [2] |

| Compound | IC50 (Cytotoxicity in Beas-2B and MDA-MB-486 cells) | Reference |

| This compound | 8 - 10 µM | [2] |

| Compound | Cross-reactivity | Reference |

| This compound | Moderately inhibits FAK and STAT1; No cross-reactivity with STAT5. | [1][2] |

| PM-43I | Significant cross-reactivity to STAT5; Slight inhibition of STAT3. | [2] |

| PM-63I | Significant cross-reactivity to STAT5. | [2] |

| PM-74I | Cross-reactive with STAT1, STAT3, STAT5, and AKT. | [2] |

| PM-80I | Cross-reactivity to STAT5. | [2] |

| PM-86I | Highest specificity for STAT6; No cross-reactivity to other tested targets. | [2] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental validation of this compound, the following diagrams are provided.

Caption: The IL-4/IL-13 signaling cascade leading to STAT6-mediated gene transcription and its inhibition by this compound.

Caption: A generalized experimental workflow to assess the inhibitory effect of this compound on STAT6 phosphorylation.

Detailed Experimental Protocols

The following are representative protocols based on the methodologies cited in the literature for assessing the activity of this compound.

Protocol 1: Inhibition of STAT6 Phosphorylation via Western Blot

Objective: To determine the efficacy of this compound in inhibiting IL-4-induced STAT6 phosphorylation in Beas-2B cells.

Materials:

-

Beas-2B cells

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound (dissolved in DMSO)

-

Recombinant human IL-4

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Plate Beas-2B cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours.

-

Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 100, 250, 500 nM) or vehicle control (DMSO) for 2 hours.

-

Stimulation: Stimulate the cells with 2 ng/ml of IL-4 for 1 hour.

-

Cell Lysis: Wash cells with cold PBS and lyse with 100 µl of lysis buffer per well.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pSTAT6 and total STAT6 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the pSTAT6 signal to the total STAT6 signal.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the cytotoxic effects of this compound on Beas-2B and MDA-MB-486 cells.

Materials:

-

Beas-2B or MDA-MB-486 cells

-

Cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle control for 72 hours.

-

MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the log concentration of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the JAK-STAT pathway in the treatment of 'Th2-high' severe asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of PM-81I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PM-81I is a novel and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6).[1] By targeting the SH2 structural domain of STAT6, this compound effectively disrupts the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines critically involved in Type 2 inflammatory responses. This document provides a comprehensive technical overview of the initial characterization of this compound, including its in vitro efficacy, selectivity, and the methodologies employed in its evaluation. The data presented herein supports the potential of this compound as a therapeutic candidate for allergic diseases, such as asthma, and other inflammatory conditions.

Introduction

The STAT family of transcription factors plays a pivotal role in mediating cellular responses to a wide array of cytokines and growth factors.[1] STAT6 is a key component of the IL-4 and IL-13 signaling pathways, which are central to the pathophysiology of allergic inflammation and other immune-mediated disorders.[2] Upon cytokine stimulation, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes. Dysregulation of the STAT6 pathway is implicated in the pathogenesis of allergic lung disease, allergic rhinitis, and certain cancers.[1] this compound has been developed as a potent and selective inhibitor of STAT6, offering a targeted approach to modulate this critical inflammatory pathway.

In Vitro Efficacy and Selectivity

The inhibitory activity and selectivity of this compound were assessed through a series of in vitro cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of STAT6 Phosphorylation

| Cell Line | Stimulant | This compound Concentration | Inhibition of pSTAT6 |

| Beas-2B | IL-4 (2 ng/mL) | 5 µM | >90% |

Table 2: Selectivity Profile of this compound

| Target | Cross-reactivity |

| STAT5 | No |

| FAK | Moderate Inhibition |

| STAT1 | Moderate Inhibition |

Experimental Protocols

IL-4-Stimulated STAT6 Phosphorylation Inhibition Assay

This protocol details the methodology used to assess the inhibitory effect of this compound on the phosphorylation of STAT6 in response to IL-4 stimulation in a human bronchial epithelial cell line.

3.1.1. Cell Culture and Treatment

-

Cell Line: Beas-2B (immortalized human bronchial epithelial cells).

-

Culture Medium: Standard cell culture medium appropriate for Beas-2B cells.

-

Protocol:

-

Seed Beas-2B cells in appropriate culture vessels and grow to 80-90% confluency.

-

Pre-treat the cells with either vehicle control (DMSO) or varying concentrations of this compound for 2 hours.

-

Stimulate the cells with IL-4 (2 ng/mL) for 1 hour.

-

Following stimulation, lyse the cells for protein extraction.

-

3.1.2. Western Blot Analysis

-

Objective: To detect the levels of phosphorylated STAT6 (pSTAT6) and total STAT6.

-

Protocol:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies specific for pSTAT6 and total STAT6.

-

Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine the ratio of pSTAT6 to total STAT6.

-

Cross-Reactivity Profiling

This protocol outlines the procedure to evaluate the selectivity of this compound against other STAT family members and related kinases.

3.2.1. Cell Culture and Treatment

-

Cell Line: Appropriate cell line expressing the target kinases (e.g., MDA-MB-468 for FAK and STAT1).

-

Protocol:

-

Culture the selected cell line to optimal density.

-

Pre-treat the cells with this compound at a specified concentration (e.g., 5 µM).

-

Stimulate the cells with appropriate ligands to activate the target kinases (e.g., EGF or IFN-γ).

-

Lyse the cells for subsequent analysis.

-

3.2.2. Western Blot Analysis

-

Objective: To assess the phosphorylation status of potential off-target kinases.

-

Protocol:

-

Perform Western blotting as described in section 3.1.2, using primary antibodies specific for the phosphorylated and total forms of the kinases of interest (e.g., pFAK, FAK, pSTAT1, STAT1, pSTAT5, STAT5).

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the STAT6 signaling pathway targeted by this compound and the general experimental workflow for its characterization.

Caption: The IL-4/IL-13 signaling pathway leading to STAT6 activation and gene transcription, and the inhibitory action of this compound.

References

Methodological & Application

Application Notes and Protocols for PM-81I In Vitro Assays

These application notes provide detailed protocols for the in vitro evaluation of PM-81I, a prodrug inhibitor of STAT6 (Signal Transducer and Activator of Transcription 6). The following protocols are intended for researchers, scientists, and drug development professionals working on the characterization of STAT6 inhibitors.

Overview

This compound is a cell-permeable prodrug that, upon intracellular conversion to its active form, targets the SH2 domain of STAT6, thereby inhibiting its phosphorylation and downstream signaling. It is one of a series of compounds designed to inhibit STAT6-mediated pathways, which are crucial in allergic airway diseases and other inflammatory conditions. In vitro studies have demonstrated its potent inhibition of IL-4-stimulated STAT6 phosphorylation. While it is highly effective against STAT6, it has been noted to have moderate cross-reactivity with FAK (Focal Adhesion Kinase) and STAT1.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Cell Line | Value | Assay |

| EC50 (pSTAT6 Inhibition) | Beas-2B | 100–500 nM | Western Blot |

| IC50 (Cytotoxicity) | Beas-2B | 8–10 µM | MTT Assay |

| IC50 (Cytotoxicity) | MDA-MB-486 | 8–10 µM | MTT Assay |

| STAT6 Inhibition at 5 µM | Beas-2B | >90% | Western Blot |

Experimental Protocols

Protocol for Inhibition of STAT6 Phosphorylation

This protocol details the methodology to assess the inhibitory effect of this compound on IL-4-stimulated STAT6 phosphorylation in Beas-2B human bronchial epithelial cells.

A. Materials

-

Beas-2B cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound prodrug

-

DMSO (vehicle control)

-

Recombinant human IL-4

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-total STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

B. Experimental Workflow

Caption: Workflow for assessing this compound's inhibition of STAT6 phosphorylation.

C. Step-by-Step Procedure

-

Cell Culture: Seed Beas-2B cells in appropriate culture plates and grow until they reach 80-90% confluency.

-

Drug Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control for 2 hours.

-

IL-4 Stimulation: Following the pretreatment, stimulate the cells with recombinant human IL-4 (e.g., at a final concentration of 2 ng/mL) for 1 hour to induce STAT6 phosphorylation.

-

Cell Lysis: Wash the cells twice with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.

-

Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT6 and total STAT6 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for phospho-STAT6 and total STAT6. Normalize the phospho-STAT6 signal to the total STAT6 signal. Calculate the percentage of inhibition relative to the IL-4 stimulated, vehicle-treated control. Determine the EC50 value by fitting the dose-response data to a suitable curve.

Protocol for Cytotoxicity Assessment (MTT Assay)

This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound.

A. Materials

-

Beas-2B or MDA-MB-486 cells

-

Cell culture medium

-

This compound prodrug

-

DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

B. Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay of this compound.

C. Step-by-Step Procedure

-

Cell Seeding: Seed Beas-2B or MDA-MB-486 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Exposure: Treat the cells with a range of concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and a vehicle control (DMSO) for 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Signaling Pathway

The following diagram illustrates the targeted signaling pathway.

Caption: this compound inhibits the IL-4/STAT6 signaling pathway.

Application Notes and Protocols: PM-81I Treatment in Beas-2B Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PM-81I is a cell-permeable prodrug designed as a small molecule inhibitor of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. STAT6 is a key transcription factor in the IL-4/IL-13 signaling cascade, which is implicated in allergic inflammation and other immune responses. This document provides detailed application notes and protocols for the treatment of the human bronchial epithelial cell line, Beas-2B, with this compound, based on established experimental findings.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of this compound in Beas-2B cells.

Table 1: Efficacy of this compound on STAT6 Phosphorylation in Beas-2B Cells

| Parameter | Concentration | Result | Citation |

| EC50 (pSTAT6 Inhibition) | 100–500 nM | 50% inhibition of IL-4 stimulated STAT6 phosphorylation. | [1] |

| High Efficacy Concentration | 5 µM | >90% inhibition of STAT6 phosphorylation. | [1] |

Table 2: Cytotoxicity of this compound in Beas-2B Cells (72-hour exposure)

| Parameter | Concentration | Result | Citation |

| IC50 (MTT Assay) | 8–10 µM | 50% reduction in cell viability. | [1] |

| Non-toxic Concentration | ≤ 1 µM | Near-complete cell viability. | [1] |

Table 3: Cross-reactivity Profile of this compound

| Target | Activity | Citation |

| STAT1 | Moderate Inhibition | [1] |

| FAK | Moderate Inhibition | [1] |

| STAT5 | No Cross-reactivity | [1] |

Signaling Pathway

This compound targets the STAT6 signaling pathway, which is activated by cytokines such as IL-4 and IL-13. In the context of Beas-2B cells, stimulation with IL-4 leads to the phosphorylation of STAT6, which then dimerizes, translocates to the nucleus, and initiates the transcription of target genes. This compound acts by inhibiting the phosphorylation of STAT6.

Caption: IL-4/STAT6 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Beas-2B Cell Culture

-

Cell Line: Beas-2B (human bronchial epithelial cells).

-

Culture Media: LHC-9 medium.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Passage cells when they reach 80-90% confluency.

Protocol for Inhibition of STAT6 Phosphorylation

This protocol details how to assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation in Beas-2B cells.

Caption: Experimental workflow for STAT6 phosphorylation inhibition assay.

Materials:

-

Beas-2B cells

-

LHC-9 culture medium

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Recombinant Human IL-4

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed Beas-2B cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow for 24-48 hours.

-

Pre-treatment:

-

Prepare dilutions of this compound in culture medium to achieve final concentrations ranging from nanomolar to micromolar (e.g., 100 nM, 500 nM, 1 µM, 5 µM).

-

Prepare a vehicle control with the same final concentration of DMSO.

-

Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.

-

Incubate the cells for 2 hours at 37°C.

-

-

Stimulation:

-

Add IL-4 directly to the medium to a final concentration of 2 ng/ml.

-

Incubate for 1 hour at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-STAT6 and total STAT6.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the ratio of phosphorylated STAT6 to total STAT6.

-

Protocol for Cell Viability (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound on Beas-2B cells after prolonged exposure.

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

-

Beas-2B cells

-

LHC-9 culture medium

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Beas-2B cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is crucial to include a vehicle-only control and an untreated control.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C.

-

-

MTT Incubation:

-

Add MTT reagent to each well (typically 10-20 µl of a 5 mg/ml stock solution).

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Read the absorbance on a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the concentration-response curve and determine the IC50 value.

-

Logical Relationships

The following diagram illustrates the dose-dependent effects of this compound on STAT6 signaling and cell viability in Beas-2B cells.

Caption: Relationship between this compound concentration and its effects.

References

Application Notes and Protocols for PM-81I Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PM-81I is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the signaling pathway of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2] These cytokines are central to the pathogenesis of Type 2 inflammatory diseases, including allergic asthma, atopic dermatitis, and chronic rhinosinusitis. This compound targets the Src homology 2 (SH2) domain of STAT6, thereby inhibiting its phosphorylation and subsequent activation.[1] While in-depth in vivo studies have prioritized structurally related compounds such as PM-43I, the potent in vitro activity of this compound warrants its investigation in animal models of allergic disease.[3]

These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound, primarily focusing on a murine model of allergic airway disease.

Mechanism of Action and Signaling Pathway

This compound inhibits the IL-4/IL-13 signaling cascade. Upon binding of IL-4 or IL-13 to their respective receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor cytoplasmic tails. This creates docking sites for STAT6. STAT6 is then recruited to the receptor complex and is itself phosphorylated by JAKs. Phosphorylated STAT6 dimerizes and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of genes involved in the inflammatory response. This compound is designed to prevent the initial steps of STAT6 activation.[4]

References

- 1. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocompare.com [biocompare.com]

Application Notes and Protocols for the Preclinical Evaluation of STAT6 Inhibitors in Murine Models of Allergic Airway Disease

Disclaimer: Limited in vivo data is available for the compound PM-81I. The following application notes and protocols are based on extensive studies of a structurally related and potent STAT6 inhibitor, PM-43I, as described in the available literature. These protocols can serve as a guide for designing and conducting preclinical studies with this compound and other similar STAT6 inhibitors.

Introduction

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13), cytokines that play a pivotal role in the pathogenesis of allergic diseases such as asthma. Small molecule inhibitors targeting the Src homology 2 (SH2) domain of STAT6, such as this compound and the more extensively studied PM-43I, represent a promising therapeutic strategy for allergic airway disease. This compound has been identified as a potent inhibitor of STAT6 phosphorylation in in-vitro screens.[1] While specific in vivo dosage and efficacy data for this compound are not detailed in the available literature, the related compound PM-43I has undergone comprehensive preclinical evaluation, providing a valuable framework for studying similar molecules.

Quantitative Data Summary for PM-43I in Mice

The following tables summarize the key quantitative data from in vivo studies of PM-43I in mouse models of allergic airway disease. This data can be used as a reference for designing dose-ranging and efficacy studies for novel STAT6 inhibitors.

Table 1: In Vivo Efficacy of PM-43I in a Murine Model of Allergic Airway Disease [1]

| Dosage of PM-43I | Route of Administration | Key Efficacy Outcomes |

| 0.025 - 25 µg/kg | Intranasal (i.n.) | Progressive reduction in airway hyperreactivity (AHR).[1] |

| 0.25 µg/kg | Intranasal (i.n.) | Minimum effective dose (ED50) for reversing pre-existing allergic airway disease.[1] |

| 25 µg/kg | Intranasal (i.n.) | Significant suppression of eosinophils and other inflammatory indices.[1] |

| 250 µg/kg | Intranasal (i.n.) | Significant reduction in IL-4 secreting cells in the lungs.[1] |

| 5,000 µg/kg | Intraperitoneal (i.p.) | Systemic administration significantly reduced ovalbumin-specific IL-4–secreting cells in splenocytes.[1] |

Table 2: Pharmacokinetic Parameters of PM-43I in Mice [1]

| Parameter | Route of Administration | Dose | Tissue/Fluid | Observation |

| Distribution | Intranasal (i.n.) | 250 µg/kg | Lungs, Liver, Kidney, Urine | All three drug forms (prodrug with two phosphate-blocking groups, one blocking group, and active drug) were identified.[1] |

| Clearance | Intranasal (i.n.) | 250 µg/kg | Kidneys | Efficiently cleared through the kidneys with no long-term toxicity noted.[1] |

Experimental Protocols

The following are detailed protocols based on the methodologies used to evaluate PM-43I in mice, which can be adapted for this compound.